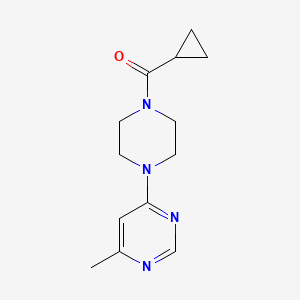

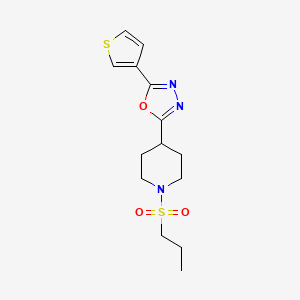

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine, also known as CPP, is a small molecule that has gained significant attention in the field of neuroscience research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that is involved in synaptic plasticity, learning, and memory.

Scientific Research Applications

Structure-Activity Relationship Studies

Research involving compounds structurally related to 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine often focuses on exploring structure-activity relationships, particularly in the context of developing new pharmacological agents. For example, studies on a series of 2-aminopyrimidines as ligands of the histamine H4 receptor identified compounds with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models (Altenbach et al., 2008).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown applications as anticancer and anti-5-lipoxygenase agents. These compounds are synthesized via condensation reactions and have been screened for their cytotoxic and enzyme inhibition activities, demonstrating the potential for therapeutic use (Rahmouni et al., 2016).

Drug-Likeness and Receptor Affinity

Another research avenue involves evaluating the drug-likeness of 2-aminopyrimidines as histamine H3 receptor ligands. By modifying structural components and assessing their affinity towards human histamine receptors, researchers aim to develop compounds with potential as ligands for therapeutic applications, highlighting the importance of receptor affinity and selectivity in drug development (Sadek et al., 2014).

Antiviral and Antimicrobial Applications

Compounds structurally related to 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine have also been investigated for their antiviral and antimicrobial properties. For instance, the synthesis of methylenecyclopropane analogues of nucleosides and their evaluation for antiviral activity against a range of viruses, including cytomegalovirus and herpes simplex viruses, demonstrate the potential for therapeutic applications in treating viral infections (Zhou et al., 2004).

properties

IUPAC Name |

cyclopropyl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-10-8-12(15-9-14-10)16-4-6-17(7-5-16)13(18)11-2-3-11/h8-9,11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEDYJRNYKFKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

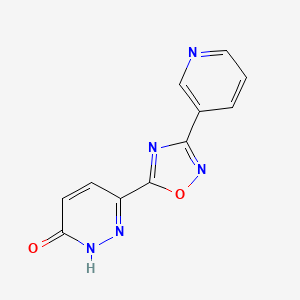

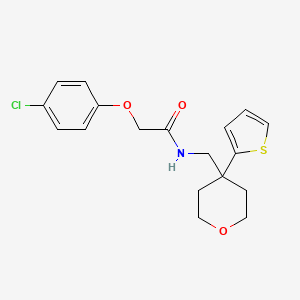

![N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391304.png)

![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2391308.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2391310.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2391311.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2391316.png)

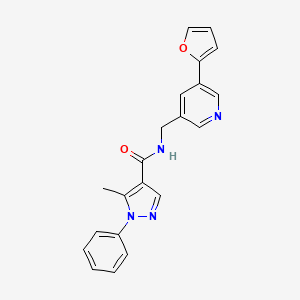

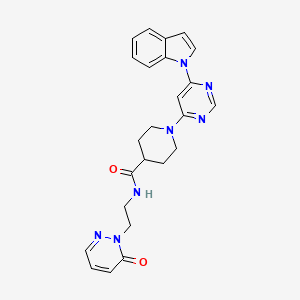

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2391317.png)

![Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391322.png)

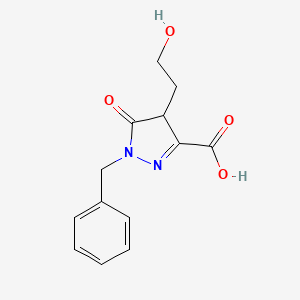

![1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2391323.png)